molecular formula C7H5F4NO4S2 B030740 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide CAS No. 1027345-08-9

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide

Cat. No.: B030740
CAS No.: 1027345-08-9
M. Wt: 307.2 g/mol
InChI Key: JOESWBMGEGYULU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonamide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is unique due to the presence of both the fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. These features make it particularly valuable in the synthesis of complex organic molecules and as a potent enzyme inhibitor .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOESWBMGEGYULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648573
Record name 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027345-08-9
Record name 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

reacting 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride, and aqueous ammonium hydroxide at about −5° C. to about −60° C. to provide 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide and isolating or not isolating the 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide; and
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Synthesis routes and methods III

Procedure details

The solution from EXAMPLE 14 was charged into a flask fitted with overhead stirrer, nitrogen inlet, temperature probe and cooling bath. The solution was cooled down to −50° C. using an acetone/dry ice bath. Ammonium hydroxide (238 g) solution was slowly added to the reaction mixture through an additional funnel. The internal temperature was kept at about −40° C. HPLC showed the reaction was completed. The solution was cooled down to −60° C. 6 N HCl (600 g) was added to the reaction mixture slowly to keep the temperature under −35° C. The mixture was warmed up to room temperature. The layers were separated, and the organic layer was washed twice with 375 g of 4 N HCl. The organic layer was distilled down under vacuum with bath temperature from 40 to 50° C. Toluene (700 g) was added to the residue, and the mixture was stirred at room temperature for an hour. The mixture was filtered and washed with toluene to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide a crucial intermediate in the synthesis of ABT-263?

A1: The research paper [] highlights the efficient synthesis of this compound as a key step in producing ABT-263. While the paper does not delve into the specific reactions this compound participates in, it suggests its importance as a building block. The presence of reactive functional groups like sulfonamide and fluorine allows for further chemical modifications, ultimately leading to the complex structure of ABT-263.

Q2: Are there other methods for synthesizing this compound?

A2: The paper focuses on a specific, efficient synthesis route involving nucleophilic fluorination of 1-nitro-2-((trifluoromethyl)sulfonyl)benzene []. Exploring alternative synthesis pathways for this compound could be an area for further research, potentially leading to improved yields, reduced costs, or different isomeric forms.

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